molecular formula C10H16O2 B13187632 Bicyclo[6.1.0]nonane-4-carboxylic acid

Bicyclo[6.1.0]nonane-4-carboxylic acid

Katalognummer: B13187632
Molekulargewicht: 168.23 g/mol
InChI-Schlüssel: UBZUPTPVECHPTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[6.1.0]nonane-4-carboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound is notable for its strained ring system, which imparts significant reactivity and makes it a valuable scaffold in various chemical and biological applications. The bicyclo[6.1.0]nonane framework is particularly interesting due to its rigidity and the spatial arrangement of its atoms, which can influence its chemical behavior and interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[6.1.0]nonane-4-carboxylic acid typically involves the oxidation of bicyclo[6.1.0]non-4-yn-9-ylmethanol. This process can be carried out using Jones reagent, which is a mixture of chromium trioxide and sulfuric acid in acetone. The reaction is performed under controlled conditions, usually at low temperatures to prevent over-oxidation and to ensure the selective formation of the carboxylic acid group .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the starting materials, and implementing efficient purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: Bicyclo[6.1.0]nonane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation: Further oxidized derivatives of the bicyclo[6.1.0]nonane framework.

    Reduction: Alcohol derivatives.

    Substitution: Esters, amides, and other functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Bicyclo[6.1.0]nonane-4-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which bicyclo[6.1.0]nonane-4-carboxylic acid exerts its effects is primarily through its ability to participate in bioorthogonal reactions. The strained ring system of the bicyclo[6.1.0]nonane framework makes it highly reactive towards azides in SPAAC reactions. This reactivity allows for the selective labeling of biomolecules without interfering with natural biological processes . The molecular targets and pathways involved are typically those that can interact with the reactive sites of the compound, facilitating the formation of stable triazole linkages.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C10H16O2

Molekulargewicht

168.23 g/mol

IUPAC-Name

bicyclo[6.1.0]nonane-4-carboxylic acid

InChI

InChI=1S/C10H16O2/c11-10(12)7-2-1-3-8-6-9(8)5-4-7/h7-9H,1-6H2,(H,11,12)

InChI-Schlüssel

UBZUPTPVECHPTR-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC2CC2C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.